molecular formula C18H16ClFN2O B11056970 1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11056970
M. Wt: 330.8 g/mol
InChI Key: KPXKNCDJXFZHJL-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 2-oxolane.

    Condensation Reaction: The aldehyde group of 2-chloro-6-fluorobenzaldehyde reacts with the oxolane derivative under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzodiazole ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and purity of the compound.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-CHLORO-6-FLUOROBENZALDEHYDE: A precursor in the synthesis of the target compound.

    2-CHLORO-6-FLUOROANISOLE: Another fluorinated aromatic compound with similar structural features.

Uniqueness: 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16ClFN2O

Molecular Weight

330.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C18H16ClFN2O/c19-13-5-3-6-14(20)12(13)11-22-16-8-2-1-7-15(16)21-18(22)17-9-4-10-23-17/h1-3,5-8,17H,4,9-11H2

InChI Key

KPXKNCDJXFZHJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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